molecular formula C9H16O2 B14195864 3-Ethyl-4-methylhex-2-enoic acid CAS No. 922177-77-3

3-Ethyl-4-methylhex-2-enoic acid

Cat. No.: B14195864
CAS No.: 922177-77-3
M. Wt: 156.22 g/mol
InChI Key: YIQIPGCGTKTGPR-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylhex-2-enoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a double bond located at the second carbon atom and methyl and ethyl substituents at the fourth and third carbon atoms, respectively. This compound is part of a class of chemicals known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methylhex-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between an aldehyde and a ketone to form a β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Hydrolysis: The α,β-unsaturated ketone is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylhex-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated carboxylic acids.

    Substitution: Forms esters, amides, or other derivatives.

Scientific Research Applications

3-Ethyl-4-methylhex-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylhex-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-hydroxy-4-methylhex-3-en-5-ynoic acid: Contains both double and triple bonds, making it structurally similar but chemically distinct.

    4-Methylhex-3-enoic acid: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.

    3-Methyl-2-hexenoic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

3-Ethyl-4-methylhex-2-enoic acid is unique due to its specific arrangement of substituents and the presence of a double bond, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

922177-77-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-4-methylhex-2-enoic acid

InChI

InChI=1S/C9H16O2/c1-4-7(3)8(5-2)6-9(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

YIQIPGCGTKTGPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=CC(=O)O)CC

Origin of Product

United States

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